molecular formula C24H40N7O18P3S B155978 Lactyl-coa CAS No. 1926-57-4

Lactyl-coa

Cat. No. B155978
CAS RN: 1926-57-4
M. Wt: 839.6 g/mol
InChI Key: VIWKEBOLLIEAIL-FBMOWMAESA-N
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Description

Lactyl-CoA, also known as lactoyl-coa, belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Lactyl-CoA is an acyl-CoA formally condensed from the sulfhydryl group of CoA and the carboxyl group of lactic acid . It is essential for the biosynthesis of biodegradable and biocompatible lactic acid-based copolymers .


Synthesis Analysis

Lactyl-CoA is derived from the cellular metabolite lactate . A biosynthetic route has been described to generate isotopically-labeled lactoyl-CoA, providing a co-eluting internal standard for analysis of this metabolite . In addition, a study has explored whether poly-hydroxyalkanoate (PHA) synthase would exhibit polymerizing activity toward a LA-coenzyme A .


Molecular Structure Analysis

Lactyl-CoA is considered to be a fatty ester lipid molecule. It is a product of glycolysis and is continuously used in various cells, tissues, and organs . The presence of lactoyl-CoA in diverse cell and tissue contexts has been validated using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) together with a synthetic standard .


Chemical Reactions Analysis

Two metabolite-dependent mechanisms have been proposed for the formation of lactyl-CoA: enzymatic histone lysine lactoylation derived from lactoyl-coenzyme A (lactoyl-CoA, also termed lactyl-CoA), and non-enzymatic lysine lactoylation resulting from acyl-transfer via lactoyl-glutathione .


Physical And Chemical Properties Analysis

Lactyl-CoA concentrations have been estimated at 1.14 × 10^-8 pmol per cell in cell culture and 0.0172 pmol mg^-1 tissue wet weight in mouse heart . These levels are similar to crotonyl-CoA, but between 20 and 350 times lower than predominant acyl-CoAs such as acetyl-, propionyl- and succinyl-CoA .

Scientific Research Applications

Enzymatic Synthesis and Assay Applications

Lactyl-CoA plays a significant role in enzymatic synthesis and assay applications. The synthesis of various hydroxyacyl coenzyme A (CoA) thioesters, including lactyl-CoA, is utilized for radiometric or spectrometric assay of polyhydroxyalkanoic acid (PHA) synthase activity. This demonstrates the role of lactyl-CoA in enzymatic processes and its utility in biochemical assays (Valentin & Steinbüchel, 2004).

Metabolic Pathway Studies

Research on Escherichia coli has shown the presence of a lactyl-coenzyme A (CoA) synthetase, indicating its role in metabolic pathways. The conversion of lactic acid to lactyl-CoA and subsequently to pyruvyl-CoA highlights the importance of lactyl-CoA in microbial metabolism (Megraw, Reeves, & Ajl, 1965).

Polymer Production

Lactyl-CoA is instrumental in the production of polymers, as demonstrated in studies involving the yeast Yarrowia lipolytica. The metabolic engineering of this yeast for the production of poly-D-lactic acid involves the conversion of lactic acid into lactyl-CoA, highlighting its role in biopolymer synthesis (Lajus et al., 2020).

Role in Cellular Metabolism

The abundance of lactyl-CoA in cells is modulated by various substrates like alanine. Studies in HepG2 cells have shown that alanine affects the levels of lactyl-CoA, indicating its involvement in broader cellular metabolic contexts (Singh et al., 2022).

Biochemical Characterization

Research on lactyl-CoA dehydratase, which is composed of different enzymes, provides insights into the biochemical properties of lactyl-CoA. The iron-sulfur centers in this enzyme complex further highlight the complex biochemistry surrounding lactyl-CoA (Kuchta et al., 1986).

Fermentative Production of Polymers

Lactyl-CoA is also key in the fermentative production of biopolymers like poly(lactate-co-glycolate) in engineered Escherichia coli. This showcases its application in renewable and sustainable polymer production technologies (Choi et al., 2016).

Epigenetic Regulation

Studies suggest lactyl-CoA as a potential substrate for lactylation processes in epigenetic regulation. This highlights its role in modifying histones, a process linked to gene expression and regulation in cancer and non-cancer cells (Patel et al., 2020).

Future Directions

Future research will likely focus on identifying the enzymes involved in the production and transfer of L-lactyl-CoA . This will provide new insights into the mechanisms of protein lactylation. Further studies are also needed to understand the discrepancies and limitations in available studies . The role of lactyl-CoA in diseases such as cancer progression and drug resistance is another area of interest .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWKEBOLLIEAIL-FBMOWMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940920
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lactyl-coa

CAS RN

1926-57-4
Record name Coenzyme A, S-(2-hydroxypropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
803
Citations
EL Varner, S Trefely, D Bartee… - Open …, 2020 - royalsocietypublishing.org
… Two metabolite-dependent mechanisms have been proposed: enzymatic histone lysine lactoylation derived from lactoyl-coenzyme A (lactoyl-CoA, also termed lactyl-CoA), and non-…
Number of citations: 37 royalsocietypublishing.org
M Yamada, K Matsumoto, S Uramoto… - Journal of …, 2011 - Elsevier
… To meet this challenge, the discovery of a PHA synthase with activity toward lactyl-CoA (LA-CoA), which is designated LA-polymerizing enzyme (LPE), was essential. The exploration of …
Number of citations: 60 www.sciencedirect.com
K Matsumoto, M Iijima, C Hori, C Utsunomia… - …, 2018 - ACS Publications
… Lactyl-CoA (LA-CoA)-polymerizing enzyme (LPE) is a particularly useful engineered derivative … CoA derivatives, acetyl-CoA, lactyl-CoA, and 3HB-CoA, were synthesized as previously …
Number of citations: 17 pubs.acs.org
RD Kuchta, RH Abeles - Journal of Biological Chemistry, 1985 - ASBMB
… Together, they catalyze the hydration of acrylyl-CoA to lactyl-CoA. E I has an apparent … Hydration of acrylyl-CoA to lactyl-CoA requires M@+ and catalytic quantities of ATP. GTP …
Number of citations: 106 www.jbc.org
AEM HOFMEISTER, W BUCKEL - European journal of …, 1992 - Wiley Online Library
… lactyl-CoA to acryloyl-CoA and is catalyzed by the extremely oxygen-sensitive (R)-lactyl-CoA … The enzymic elimination of water from the thiol ester is intriguing, for (R)-lactyl-CoA is void …
Number of citations: 50 febs.onlinelibrary.wiley.com
SL Brunelle, RH Abeles - Bioorganic Chemistry, 1993 - Elsevier
… The stereochemistry of the hydration of acrylyl-CoA to D-lactyl-CoA catalyzed by lactylCoA dehydratase from Clostridium … Lactyl-CoA was then convened to [oz-'H.3H,-lH]acetate. …
Number of citations: 14 www.sciencedirect.com
RD Kuchta, GR Hanson, B Holmquist, RH Abeles - Biochemistry, 1986 - ACS Publications
… hydratase, which catalyzes the dehydration of lactyl-CoA to acrylyl-CoA (Kuchta & Abeles, … Very little is known about the mechanism of lactyl-CoA dehydration. Lactyl CoA dehydratase …
Number of citations: 63 pubs.acs.org
RL Baldwin, WA Wood - Methods in Enzymology, 1966 - Elsevier
… of lactyl-CoA dehydrase. The enzyme can be assayed spectrophotometrically with acrylyl-CoA as substrate. The rate of lactyl-CoA … formation of 1.0 μmole of lactyl-CoA per minute at 25, …
Number of citations: 5 www.sciencedirect.com
TH Yang, TW Kim, HO Kang, SH Lee… - Biotechnology and …, 2010 - Wiley Online Library
… lactyl-CoA endogenously and incorporation of lactyl-CoA into the polymer, respectively. Since the wild-type PhaC1Ps6- 19 did not efficiently accept lactyl-CoA … lactate to lactyl-CoA and …
Number of citations: 206 onlinelibrary.wiley.com
RL Baldwin, WA Wood, RS Emery - Biochimica et Biophysica Acta (BBA) …, 1965 - Elsevier
… of the pathway, lactyl-CoA dehydrase, has not been reported. This report presents data on the demonstration and partial characterization of lactyl-CoA dehydrase and the several other …
Number of citations: 67 www.sciencedirect.com

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